MC-Val-Cit-PAB-indibulin is a complex compound that serves as a drug-linker conjugate, primarily used in antibody-drug conjugate (ADC) therapies. This compound combines the properties of a cleavable linker with the potent antitumor agent indibulin, which is known for its ability to inhibit tubulin polymerization, thus disrupting microtubule dynamics essential for cell division. The structure of MC-Val-Cit-PAB-indibulin facilitates targeted delivery of the cytotoxic agent to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
The compound is synthesized through chemical processes that involve various amino acids and linkers. The primary source of knowledge regarding its synthesis and application comes from research articles and patents focused on ADC development and drug delivery systems. Notably, MC-Val-Cit-PAB-indibulin is derived from the MC-Val-Cit-PAB linker, which has been extensively studied for its utility in drug conjugates.
MC-Val-Cit-PAB-indibulin can be classified under:
The synthesis of MC-Val-Cit-PAB-indibulin involves several key steps, starting from the base amino acids and linkers. A modified synthetic route has been developed to enhance yield and purity while avoiding epimerization. This process typically includes:
The molecular formula for MC-Val-Cit-PAB-indibulin is with a molecular weight of approximately 572.66 g/mol. The structure features:
The compound appears as a white to off-white powder with high purity (>98% HPLC) and is sensitive to light and moisture, requiring storage under inert gas conditions at low temperatures .
The primary reactions involved in the synthesis of MC-Val-Cit-PAB-indibulin include:
These reactions are optimized to ensure high specificity and yield, often using protected amino acids that can be selectively deprotected at later stages of synthesis .
MC-Val-Cit-PAB-indibulin operates through a two-step mechanism:
Research indicates that this mechanism significantly enhances the selectivity of indibulin's cytotoxic effects compared to traditional administration routes .
MC-Val-Cit-PAB-indibulin is primarily utilized in:
This compound exemplifies significant advancements in targeted cancer treatment strategies, combining chemical synthesis innovation with therapeutic efficacy in oncology .
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8